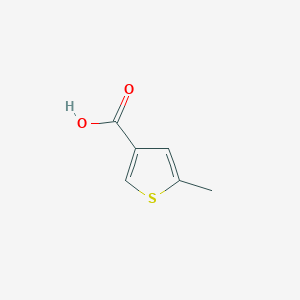![molecular formula C19H24O4 B102842 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone CAS No. 18781-00-5](/img/structure/B102842.png)
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone, also known as HMMC, is a natural compound found in various plants, including Cannabis sativa. It belongs to the class of compounds known as cannabinoids, which have been studied extensively for their potential therapeutic properties.
Mecanismo De Acción
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone exerts its effects through its interaction with the endocannabinoid system (ECS), which is a complex signaling system involved in various physiological processes, including pain sensation, inflammation, and immune response. 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in the ECS.
Biochemical and Physiological Effects:
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of cancer cell growth. The compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone has several advantages for lab experiments, including its relatively low toxicity and the availability of natural sources for extraction. However, the compound's low solubility in water and its instability under certain conditions can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone, including the investigation of its potential therapeutic properties for various diseases, the development of more efficient synthesis methods, and the exploration of its interaction with other compounds in the ECS. Additionally, more research is needed to determine the optimal dosage and administration route for 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone in clinical settings.
Conclusion:
In conclusion, 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone is a natural compound with potential therapeutic properties that have been studied extensively in preclinical settings. The compound's interaction with the ECS and its various biochemical and physiological effects make it a promising therapeutic agent for various diseases. However, further research is needed to determine its clinical efficacy and optimal dosage and administration route.
Métodos De Síntesis
The synthesis of 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods for chemical synthesis is the Pechmann condensation reaction, which involves the reaction between a phenol and a β-ketoester in the presence of a catalyst. The yield of 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone through this method is relatively low, and the process is time-consuming. Therefore, extraction from natural sources, such as Cannabis sativa, is a more practical method for obtaining 1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
Propiedades
Número CAS |
18781-00-5 |
|---|---|
Nombre del producto |
1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone |
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-[5-hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone |
InChI |
InChI=1S/C19H24O4/c1-12(2)7-6-9-19(4)10-8-14-17(21)15(13(3)20)11-16(22-5)18(14)23-19/h7-8,10-11,21H,6,9H2,1-5H3 |
Clave InChI |
WSMMAOPFXMTIBO-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)OC)C(=O)C)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)OC)C(=O)C)O)C)C |
Sinónimos |
[5-Hydroxy-8-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-6-yl](methyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



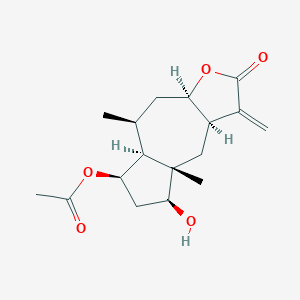
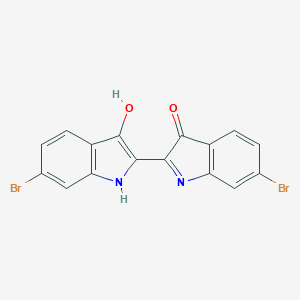
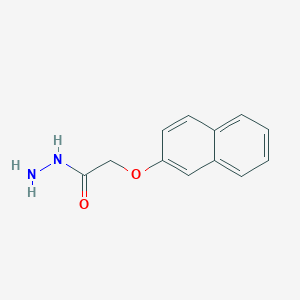
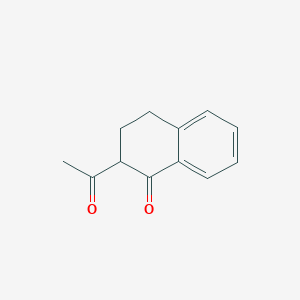
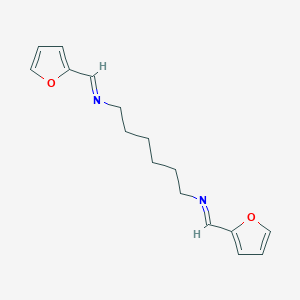
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)



